

# CBR-470-1: A Comparative Analysis of its Unique Selectivity Profile

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## Compound of Interest

Compound Name: CBR-470-1

Cat. No.: B15621424

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CBR-470-1**, highlighting its unique selectivity profile and mechanism of action. While traditionally, kinase inhibitor selectivity is presented against a panel of other kinases, **CBR-470-1** is not a conventional protein kinase inhibitor. Instead, it is a potent and selective inhibitor of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).<sup>[1][2][3][4]</sup> This guide will delve into the experimental data supporting its distinct mode of action, providing a valuable resource for researchers investigating glycolysis, cellular metabolism, and the Nrf2 signaling pathway.

## Understanding the Unique Selectivity of CBR-470-1

**CBR-470-1**'s selectivity is not defined by its activity against a broad range of protein kinases, but rather by its specific inhibition of PGK1. This targeted action leads to the accumulation of the reactive metabolite methylglyoxal (MGO).<sup>[1]</sup> MGO then acts as a signaling molecule, inducing a post-translational modification on KEAP1, the primary negative regulator of the transcription factor Nrf2.<sup>[5][6]</sup> This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the antioxidant response element (ARE) pathway.<sup>[1][7]</sup>

This indirect mechanism of Nrf2 activation, through the inhibition of a glycolytic enzyme, represents a novel approach compared to traditional electrophilic Nrf2 activators. The selectivity of **CBR-470-1** for PGK1 has been demonstrated through various experimental approaches, including thermal shift assays and activity-based protein profiling.<sup>[1]</sup>

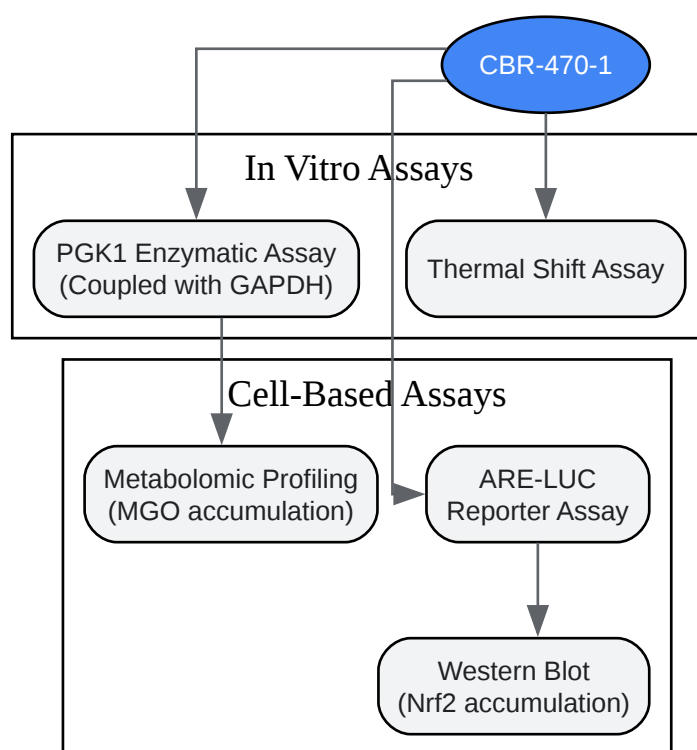
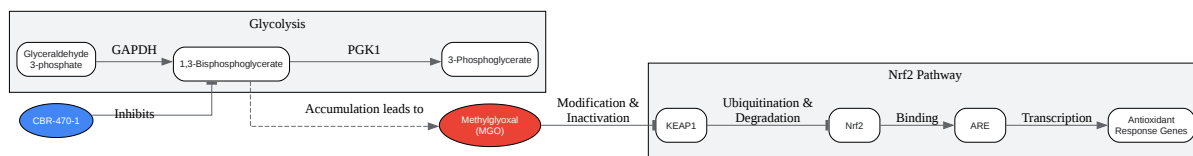
## Quantitative Data Summary

The following table summarizes the key quantitative data for **CBR-470-1**, focusing on its potency as an Nrf2 activator, a downstream consequence of its primary inhibitory activity on PGK1.

Parameter	Cell Line	Value	Reference
ARE-LUC Reporter Assay (EC50)	IMR32	~1 $\mu$ M	<a href="#">[1]</a>
Nrf2 Protein Accumulation (Effective Concentration)	IMR32	5 $\mu$ M	<a href="#">[1]</a>

## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to characterize **CBR-470-1**, the following diagrams are provided.



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